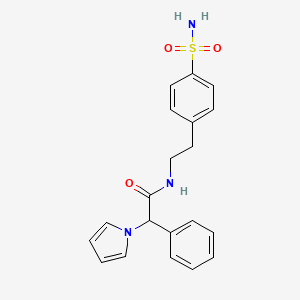

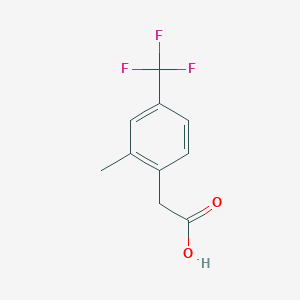

N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-ethyl-2-(2-(ethylthio)benzamido)thiazole-4-carboxamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of thiazole derivatives, including “this compound”, often involves complex chemical reactions . The synthesized compounds are usually characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Molecular Structure Analysis

The thiazole ring in “this compound” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis

Thiazole derivatives, including “this compound”, can undergo various chemical reactions. For example, the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications

Synthesis and Molecular Design

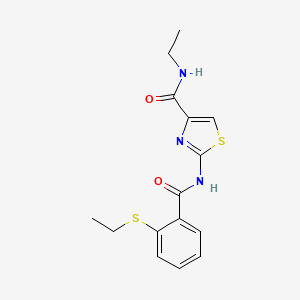

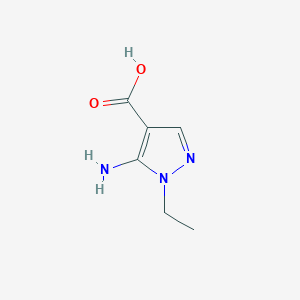

The synthesis of related thiazole derivatives involves cyclization of thioamide with chloroacetoacetate, yielding compounds with significant yields. These synthetic routes are foundational for creating molecules with potential biological activities. The structural confirmation of these compounds is achieved through spectroscopic methods such as IR, 1H NMR, and MS spectra, indicating the precision in molecular design and synthesis Tang Li-jua, 2015.

Antitumor Activity

A notable application of thiazole derivatives is in the field of oncology. Ethyl 2‐substituted‐aminothiazole‐4‐carboxylate analogs have been synthesized and shown to exhibit potential antitumor activity against human tumor cell lines. These compounds, through systematic synthesis and screening, demonstrate broad-spectrum activity against various cancer types, highlighting their significance in developing new anticancer agents H. El-Subbagh, A. Abadi, J. Lehmann, 1999.

Antimicrobial and Anti-anoxic Activities

Thiazole derivatives have also been investigated for their antimicrobial properties. Specific compounds within this class have been screened for activity against the intermediate host of schistosomiasis, showcasing their potential in addressing parasitic diseases. Furthermore, certain derivatives exhibit anti-anoxic (AA) activity, providing a basis for developing treatments targeting conditions associated with oxygen deprivation K. El-bayouki, W. Basyouni, 1988; M. Ohkubo, A. Kuno, I. Nakanishi, H. Takasugi, 1995.

Inhibitory Activity Against Mycobacterium tuberculosis

In the quest to combat tuberculosis, thiazole-aminopiperidine hybrid analogues have been designed and synthesized. These compounds were evaluated for their inhibitory activity against Mycobacterium tuberculosis, showing promise as novel agents in treating this infectious disease. Their effectiveness in vitro assays against Mycobacterium smegmatis and Mycobacterium tuberculosis demonstrates the potential of thiazole derivatives in antimicrobial research V. U. Jeankumar et al., 2013.

Nonlinear Optical Properties and Material Science Applications

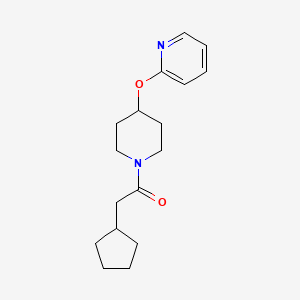

Thiazole derivatives are not only limited to biomedical applications but also extend to materials science, where their nonlinear optical (NLO) properties are of interest. Experimental and computational studies have explored these properties, suggesting the utility of thiazole-based compounds in optoelectronic applications. This research avenue highlights the versatility of thiazole derivatives, bridging the gap between biological activity and material science Muhammad Haroon et al., 2020.

properties

IUPAC Name |

N-ethyl-2-[(2-ethylsulfanylbenzoyl)amino]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2S2/c1-3-16-14(20)11-9-22-15(17-11)18-13(19)10-7-5-6-8-12(10)21-4-2/h5-9H,3-4H2,1-2H3,(H,16,20)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMAOIIIQGFFCGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC=CC=C2SCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)

![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)

![3-allyl-5-(5-methylfuran-2-yl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2987300.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)

![(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2987307.png)